molecular formula C16H15NO5 B12801425 N-Deacetyl-1,2,3-demethylisocolchiceine CAS No. 134568-35-7

N-Deacetyl-1,2,3-demethylisocolchiceine

Cat. No.: B12801425
CAS No.: 134568-35-7
M. Wt: 301.29 g/mol
InChI Key: MNJZTCDGAVEFIT-JTQLQIEISA-N
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Description

N-Deacetyl-1,2,3-demethylisocolchiceine is a chemical compound known for its unique structure and properties It is a derivative of colchicine, a well-known alkaloid extracted from plants of the genus Colchicum

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Deacetyl-1,2,3-demethylisocolchiceine involves multiple steps, starting from colchicine. The process typically includes deacetylation and demethylation reactions. Specific reagents and conditions used in these reactions include:

    Deacetylation: This step involves the removal of acetyl groups from colchicine. Common reagents include strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.

    Demethylation: This step involves the removal of methyl groups. Reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) are often used under controlled temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Deacetyl-1,2,3-demethylisocolchiceine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

N-Deacetyl-1,2,3-demethylisocolchiceine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its effects on cellular processes, particularly its interaction with microtubules.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and gout.

    Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-Deacetyl-1,2,3-demethylisocolchiceine involves its interaction with tubulin, a protein that is a key component of the cytoskeleton. By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of colchicine, but with potentially different pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

N-Deacetyl-1,2,3-demethylisocolchiceine is similar to other colchicine derivatives, such as:

    Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.

    N-Deacetyl-N-formylcolchicine: Another derivative with similar biological activities.

    Demecolcine: A derivative with lower toxicity and used in cancer treatment.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

134568-35-7

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

(7S)-7-amino-1,2,3,10-tetrahydroxy-6,7-dihydro-5H-benzo[a]heptalen-9-one

InChI

InChI=1S/C16H15NO5/c17-10-3-1-7-5-13(20)15(21)16(22)14(7)8-2-4-11(18)12(19)6-9(8)10/h2,4-6,10,20-22H,1,3,17H2,(H,18,19)/t10-/m0/s1

InChI Key

MNJZTCDGAVEFIT-JTQLQIEISA-N

Isomeric SMILES

C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3[C@H]1N)O)O)O)O

Canonical SMILES

C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3C1N)O)O)O)O

Origin of Product

United States

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